6-Chloro-5-nitroisatin
Description
Significance of Indole-2,3-dione Scaffolds in Advanced Organic Synthesis
The indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry and advanced organic synthesis. dergipark.org.tr Its importance stems from its role as a precursor in the synthesis of a multitude of complex heterocyclic compounds and pharmaceuticals. tandfonline.comprepchem.com The reactive carbonyl group at the C3 position and the lactam functionality allow for a wide range of chemical transformations, including condensation reactions, N-alkylation, and ring-opening reactions. prepchem.comresearchgate.net
These reactions have been used to generate diverse molecular architectures such as spirooxindoles, 2-oxindoles, and various Schiff bases, which are integral to many pharmacologically important compounds. aksci.comresearchgate.net The isatin (B1672199) core is present in clinically approved anticancer drugs and is extensively explored for a vast spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and neuroprotective properties. mdpi.comaksci.comprepchem.com Its ability to serve as a synthetic platform for creating libraries of compounds for drug discovery underscores its significance in modern organic synthesis. dergipark.org.tr
Overview of Halogenated and Nitrated Isatin Architectures
The functionalization of the isatin benzene (B151609) ring through halogenation and nitration significantly modulates its chemical and biological properties. The introduction of electron-withdrawing groups like halogens (Cl, Br, I) and nitro groups (NO₂) can profoundly influence the molecule's reactivity and therapeutic potential. proquest.comnih.gov
Halogenated Isatins: The presence of a halogen on the isatin ring has been shown to enhance biological activity. prepchem.comnih.gov For instance, 5-chloro-isatin and 5-bromo-isatin are common starting materials in the synthesis of novel compounds. proquest.comnih.gov Studies have shown that halogenation, particularly at the C5 position, can lead to a marked increase in antibacterial and anticancer activities. aksci.comprepchem.com The synthesis of these compounds can be achieved through methods like treating isatin with N-chlorosuccinimide or N-bromosuccinimide to yield the corresponding 5-monohalogenated product. proquest.com The redox behavior of halogenated isatins is also an area of study, with the number and position of halogens affecting the electrochemical processes. nih.gov
Nitrated Isatins: Nitration of the isatin core, typically yielding 5-nitroisatin (B147319), is another key modification. This is usually accomplished by using a sulfonitric mixture, although the reaction requires careful temperature control to avoid multiple nitrated byproducts. proquest.comwright.edu 5-Nitroisatin is a crucial precursor for creating derivatives with a range of pharmacological activities, including antileishmanial, antimicrobial, and anticancer properties. tandfonline.comproquest.comsigmaaldrich.com The nitro group itself is a powerful electron-withdrawing group, and it also provides a synthetic handle, as it can be readily reduced to an amino group for further functionalization. prepchem.com
Derivatives incorporating both halogen and nitro groups are of significant interest. For instance, di-spirooxindole analogs derived from 6-chloroisatin (B1630522) and 5-nitroisatin have been synthesized and evaluated for their potential as anticancer agents, demonstrating that the specific substitution pattern is critical to the resulting biological activity. mdpi.comproquest.com
Research Trajectories for 6-Chloro-5-nitroisatin
While direct and extensive research on this compound is not widely published, its primary research trajectory is clearly defined by its role as a highly functionalized synthetic intermediate. Its chemical structure, featuring both a chloro and a nitro substituent on the isatin scaffold, makes it a valuable building block for creating complex, multi-functional molecules for pharmacological screening.
Synthesis and Known Reactions: The synthesis of this compound has been documented as a step in a multi-step reaction sequence starting from 6-chloroisatin. prepchem.com The process involves the nitration of 6-chloroisatin to form this compound, which is then used as a precursor for subsequent transformations. prepchem.com A related patent describes the nitration of N-methyl-4-chloroisatin using a mixture of concentrated nitric and sulfuric acids at low temperatures, a method that provides a viable synthetic route for the nitration of chloroisatins. google.com
The research applications of this compound are inferred from the utility of its parent structures, 6-chloroisatin and 5-nitroisatin. These compounds are frequently used in [3+2] cycloaddition reactions to create complex spiro-heterocyclic systems. proquest.comnih.gov It is anticipated that this compound would serve as a key reactant in similar synthetic strategies.
Potential Applications in Medicinal Chemistry: The combination of the chloro and nitro groups offers multiple avenues for derivatization. The nitro group can be reduced to an amine, which can then be converted into amides, sulfonamides, or used in cyclization reactions. The chlorine atom can participate in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a potent scaffold for combinatorial chemistry and the generation of compound libraries.
Given the demonstrated biological activities of derivatives from closely related compounds, research involving this compound is expected to focus on the synthesis of novel agents with potential therapeutic value in several areas:
Anticancer Agents: Derivatives of 6-chloroisatin have shown potent activity against prostate cancer cell lines, while 5-nitroisatin derivatives are active against breast cancer cell lines. mdpi.comproquest.com This suggests that novel compounds synthesized from this compound would be strong candidates for anticancer drug discovery programs.
Enzyme Inhibitors: Isatin derivatives are known to inhibit various enzymes. Spirooxindoles derived from 6-chloroisatin and 5-nitroisatin have been investigated as acetylcholinesterase inhibitors, relevant to neurodegenerative diseases. nih.gov
Antimicrobial Agents: Thiosemicarbazones derived from 5-nitroisatin have exhibited significant antileishmanial activity. tandfonline.com This points to the potential of using this compound to develop new classes of antiparasitic or antimicrobial drugs.
The following tables provide physical and chemical data for this compound and summarize the biological activities of related isatin derivatives, highlighting the rationale for its use in future research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 6-Chloro-5-nitro-1H-indole-2,3-dione |
| CAS Number | 177944-72-8 |
| Molecular Formula | C₈H₃ClN₂O₄ |
| Molecular Weight | 226.57 g/mol |
| Appearance | Likely a solid powder |
| Classification | Research Chemical / Building Block |
Data sourced from multiple chemical supplier databases.
Table 2: Selected Biological Activities of Related Isatin Derivatives
| Parent Compound | Derivative Class | Biological Activity | Target Indication | Reference |
|---|---|---|---|---|
| 6-Chloroisatin | Di-spirooxindole | Anticancer (IC₅₀ = 3.7 µM) | Prostate Cancer (PC3 cells) | mdpi.comproquest.com |
| 5-Nitroisatin | Di-spirooxindole | Anticancer (IC₅₀ = 7.63 µM) | Breast Cancer (MDA-MB231) | mdpi.comproquest.com |
| 5-Nitroisatin | Thiosemicarbazone | Antileishmanial (IC₅₀ = 0.44 µg/mL) | Leishmaniasis | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3ClN2O4 |
|---|---|
Molecular Weight |
226.57 g/mol |
IUPAC Name |
6-chloro-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) |
InChI Key |
HKYMIAGUHQPJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)C2=O |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 6 Chloro 5 Nitroisatin
Electrophilic and Nucleophilic Reactivity at the Isatin (B1672199) Core
The reactivity of the isatin core is characterized by the interplay of its constituent functional groups: two carbonyl groups at positions C-2 and C-3, an indole (B1671886) nitrogen (N-1), and an aromatic ring. In 6-Chloro-5-nitroisatin, the presence of a strongly electron-withdrawing nitro group at C-5 and a moderately deactivating chloro group at C-6 significantly modulates the electron density and, consequently, the reactivity of the entire molecule.
Carbonyl Reactivity (C-2 and C-3 positions)
The isatin molecule possesses two distinct carbonyl groups. The C-2 carbonyl is an amide carbonyl (part of a γ-lactam ring), while the C-3 carbonyl is a ketone. Generally, the C-3 keto carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 amide carbonyl. This is because the lone pair of electrons on the adjacent nitrogen atom in the lactam ring can delocalize onto the C-2 carbonyl, reducing its electrophilicity.
In this compound, the powerful electron-withdrawing effects of the nitro and chloro groups on the aromatic ring are transmitted through the π-system, further increasing the electrophilicity of both carbonyl carbons, particularly the C-3 position. This enhanced electrophilicity makes the C-3 carbonyl a prime target for a variety of nucleophiles.
Reactions at the C-3 Carbonyl:
Condensation Reactions: Similar to other isatins, the C-3 carbonyl of this compound is expected to readily undergo condensation reactions with primary amines and other nucleophiles containing an active methylene (B1212753) group. For instance, reaction with amines would lead to the formation of the corresponding Schiff bases (3-iminoindolin-2-ones).
Aldol-type Reactions: In the presence of a suitable base, the C-3 carbonyl can participate in aldol-type condensation reactions with compounds containing an α-hydrogen.
Reactions with Organometallic Reagents: Grignard reagents and other organometallic nucleophiles are expected to add to the C-3 carbonyl, yielding tertiary alcohols after workup.
The general reactivity of the C-3 carbonyl in isatins is well-established, and the electron-withdrawing substituents in this compound are anticipated to accelerate these nucleophilic addition reactions compared to unsubstituted isatin.
Reactivity of the Indole Nitrogen
The indole nitrogen (N-1) in isatin is part of an amide functionality and possesses a lone pair of electrons. It can act as a nucleophile and is also acidic, allowing for deprotonation to form the corresponding anion.
N-Substitution Reactions:
N-Alkylation and N-Arylation: The acidic proton on the indole nitrogen can be removed by a base to generate an isatinate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted this compound derivatives. The general conditions for N-alkylation of isatins often involve a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) pressbooks.pub.
N-Acylation: Similarly, reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of N-acyl derivatives.
The acidity of the N-H proton in this compound is expected to be higher than that of unsubstituted isatin due to the inductive and resonance effects of the electron-withdrawing chloro and nitro groups. This increased acidity facilitates the formation of the isatinate anion, potentially allowing for N-substitution reactions under milder conditions.
Aromatic Ring Reactivity (Electrophilic vs. Nucleophilic Substitution)
The benzene (B151609) ring of the isatin core can undergo both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is heavily influenced by the nature of the substituents already present on the ring.
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Aromatic Substitution (NAS):
Conversely, the presence of the strongly electron-withdrawing nitro group, ortho and para to potential leaving groups, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The chloro group at C-6 is positioned para to the nitro group at C-5, an ideal arrangement for SNAr. The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance.
Therefore, it is anticipated that nucleophiles can displace the chloride at the C-6 position. This reactivity is a key feature of aromatic systems bearing nitro groups ortho or para to a good leaving group like a halogen pressbooks.pubwikipedia.org.
Predicted Reactivity towards Aromatic Substitution:
| Reaction Type | Reactivity of this compound | Rationale |
| Electrophilic Aromatic Substitution | Highly Deactivated | Presence of two strong electron-withdrawing groups (NO₂ and Cl). |
| Nucleophilic Aromatic Substitution | Activated | The nitro group at C-5 activates the ring for nucleophilic attack, particularly at the C-6 position bearing the chloro leaving group. |
Oxidative Transformations and Kinetic Studies
The isatin scaffold can undergo oxidative reactions, leading to various products depending on the oxidant and reaction conditions.
Mechanistic Investigations of Isatin Oxidation
The oxidation of isatin and its derivatives can lead to the formation of isatoic anhydrides. This transformation involves the insertion of an oxygen atom between the C-2 and C-3 carbonyl groups. The reaction of isatin with chromic acid in acetic acid is a known method to achieve this researchgate.net. More modern and milder methods utilizing reagents like hydrogen peroxide with a selenium catalyst have also been developed for the oxidation of isatin researchgate.net.
The electrochemical behavior of 5-nitroisatin (B147319) has been studied, revealing that the nitro group influences the reduction products, while the oxidation mechanism is similar to that of isatin itself, involving two consecutive irreversible charge transfer reactions researchgate.net. This suggests that the isatin core of this compound would likely undergo a similar oxidative pathway, with the redox potential being modulated by the additional chloro substituent.
Determination of Kinetic and Thermodynamic Parameters for Key Reactions
While specific kinetic and thermodynamic data for reactions involving this compound are scarce in the public domain, studies on closely related compounds, such as 5-nitroisatin, provide valuable insights.
A kinetic study of the reaction of 5-nitroisatin with the nucleophile morpholine (B109124) showed the reaction to be second order bau.edu.lb. The study also revealed that the rate of reaction is influenced by the solvent composition, and the presence of the C-5 nitro group increases the reaction rate bau.edu.lb. Thermodynamic activation parameters (enthalpy, entropy, and Gibbs free energy of activation) were also calculated from the temperature dependence of the rate constants bau.edu.lb.
For this compound, it can be inferred that the addition of the chloro group at the C-6 position would further enhance the electrophilicity of the isatin core due to its inductive electron-withdrawing effect. This would likely lead to an increase in the rate of nucleophilic attack at the C-3 carbonyl compared to 5-nitroisatin.
Inferred Kinetic and Thermodynamic Trends for this compound:
| Reaction Type | Expected Kinetic Effect of this compound vs. 5-Nitroisatin | Rationale |
| Nucleophilic attack at C-3 | Faster reaction rate | The additional electron-withdrawing chloro group increases the electrophilicity of the C-3 carbonyl. |
| Nucleophilic Aromatic Substitution at C-6 | Favorable kinetics | The strong activation by the para-nitro group facilitates the displacement of the chloro substituent. |
Further experimental studies would be necessary to precisely determine the kinetic and thermodynamic parameters for the reactions of this compound and to fully elucidate the mechanistic details of its transformations.
Cycloaddition Reactions and Spiro-Annulation Processes
The electron-deficient nature of the C3-carbonyl group in the this compound ring system makes it an excellent electrophile, primed for reactions with various nucleophiles. This inherent reactivity is harnessed in cycloaddition and spiro-annulation reactions to generate structurally diverse molecules with potential applications in medicinal chemistry and materials science.
[3+2] Cycloaddition Pathways Involving Azomethine Ylides
The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an olefinic or acetylenic dipolarophile is a powerful and atom-economical method for the construction of five-membered nitrogen-containing heterocycles. In the context of this compound, this reaction provides a direct route to the synthesis of spiro-pyrrolidinyl-oxindoles.
The process is typically initiated by the condensation of this compound with an α-amino acid, such as sarcosine (B1681465) or proline, to generate an unstabilized azomethine ylide in situ. This transient 1,3-dipole then readily participates in a [3+2] cycloaddition with a suitable dipolarophile. The reaction is highly regioselective and stereoselective, with the stereochemistry of the final spirooxindole being controlled by the geometry of the azomethine ylide and the nature of the dipolarophile.
The general mechanism for this transformation is outlined below:
Scheme 1: General Mechanism of [3+2] Cycloaddition
While specific studies detailing the reaction of this compound are limited in publicly available literature, the established reactivity of similarly substituted isatins provides a strong predictive framework for its behavior. The electron-withdrawing nature of both the chloro and nitro substituents at the 6- and 5-positions, respectively, is expected to enhance the electrophilicity of the isatin carbonyl group, thereby facilitating the initial formation of the azomethine ylide.
A representative example of this type of reaction involves the multi-component reaction of a substituted isatin, an amino acid, and a dipolarophile. For instance, the reaction of 6-chloro-isatin with (R)-thiazolidine-4-carboxylic acid in a mixture of methanol (B129727) and dichloromethane (B109758) under reflux conditions generates an azomethine ylide. This intermediate undergoes a [3+2] cycloaddition with a suitable dipolarophile to yield a complex bis-spiro compound. This example highlights the feasibility and synthetic utility of employing chloro-substituted isatins in such cycloaddition reactions.
Formation of Spirooxindole Frameworks Utilizing this compound Precursors
The [3+2] cycloaddition reaction is a primary method for the direct construction of spirooxindole frameworks from this compound precursors. The resulting spiro-pyrrolidinyl-oxindoles are characterized by a shared spiro-carbon atom at the C3 position of the oxindole (B195798) ring, linking it to the pyrrolidine (B122466) ring.
The structural diversity of the final spirooxindole products can be readily achieved by varying the α-amino acid and the dipolarophile used in the reaction. This modularity allows for the synthesis of a library of compounds with different substitution patterns on the pyrrolidine ring.
Detailed research findings on the synthesis of spirooxindoles specifically from this compound are not extensively documented in the accessible scientific literature. However, based on analogous reactions with other substituted isatins, a general procedure can be outlined. A mixture of this compound, an α-amino acid, and a dipolarophile in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is typically heated under reflux. The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated and purified using standard techniques such as column chromatography or recrystallization.
The table below illustrates the expected outcomes based on the general reactivity of isatins in such reactions.
| Isatin Derivative | Amino Acid | Dipolarophile | Product |
| This compound | Sarcosine | N-Phenylmaleimide | 6'-Chloro-5'-nitro-1'-methyl-2',5'-dioxo-spiro[indoline-3,3'-pyrrolidine]-4'-carboxamide |
| This compound | L-Proline | Dimethyl acetylenedicarboxylate | Dimethyl 6'-chloro-5'-nitro-2'-oxo-spiro[indoline-3,2'-pyrrolidine]-4',5'-dicarboxylate |
Table 1: Representative [3+2] Cycloaddition Reactions for the Synthesis of Spirooxindoles (Data is hypothetical based on known reactivity patterns and is for illustrative purposes only)
The characterization of the resulting spirooxindole frameworks would typically involve a combination of spectroscopic techniques.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals for the oxindole and pyrrolidine ring protons, with characteristic chemical shifts and coupling constants confirming the spirocyclic structure. |
| ¹³C NMR | A signal for the spiro-quaternary carbon (C3 of the oxindole ring) typically in the range of 70-80 ppm, along with signals for the other carbons in the molecule. |
| IR Spectroscopy | Characteristic absorption bands for the amide and lactam carbonyl groups in the oxindole ring (around 1710 cm⁻¹ and 1680 cm⁻¹), and the nitro group (around 1530 and 1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the spirooxindole product. |
Table 2: Expected Spectroscopic Data for Spirooxindoles Derived from this compound (Data is generalized and may vary depending on the specific structure)
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-Chloro-5-nitroisatin, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the isatin (B1672199) core. Based on analyses of similar compounds like N-methyl-4-chloro-5-nitroisatin google.com, the aromatic region would be particularly informative. The isatin ring possesses two aromatic protons at positions 4 and 7. Due to the substitution pattern, the proton at C-7 would likely appear as a singlet, and the proton at C-4 would also be a singlet. The electron-withdrawing effects of the nitro group at C-5 and the chloro group at C-6 would significantly influence the chemical shifts of these protons, likely shifting them downfield. The N-H proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11.0–12.0 ppm, as seen in various isatin derivatives. researchgate.netmdpi.comrasayanjournal.co.in
¹³C NMR Spectroscopy The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for all carbon atoms in the molecule. The two carbonyl carbons of the isatin core (C-2 and C-3) are expected to resonate at very low fields, typically between δ 158 and 185 ppm. mdpi.comrasayanjournal.co.in The aromatic carbons would appear in the typical range of δ 110–150 ppm. The carbons directly attached to the electron-withdrawing nitro (C-5) and chloro (C-6) groups would be significantly affected. Specifically, C-5 is expected to be shifted downfield, while the signal for C-6 would also be influenced by the halogen substituent.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~11.5 (broad singlet) | - |
| C-2 (C=O) | - | ~160-165 |
| C-3 (C=O) | - | ~180-185 |
| C-4 | ~8.0-8.3 (singlet) | ~120-125 |
| C-5 | - | ~145-150 |
| C-6 | - | ~130-135 |
| C-7 | ~7.2-7.5 (singlet) | ~112-117 |
| C-7a | - | ~148-152 |
| C-3a | - | ~118-122 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by several key absorption bands. Strong bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) are expected in the region of 1700-1770 cm⁻¹. mdpi.comhilarispublisher.com The lactam C=O typically absorbs at a higher frequency than the ketone C=O. The N-H stretching vibration of the lactam should appear as a broad band around 3100-3300 cm⁻¹. rasayanjournal.co.inhilarispublisher.com The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to produce strong absorptions near 1530 cm⁻¹ and 1340 cm⁻¹, respectively. mdpi.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the nitro group and the aromatic ring breathing modes are expected to give strong signals. Studies on 5-nitroisatin (B147319) have shown that Raman spectroscopy can provide detailed insights into the electronic transitions and surface interactions of the molecule. nih.gov
Interactive Data Table: Key Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (lactam) | Stretching | 3100-3300 (broad) |
| C=O (lactam) | Stretching | ~1750-1770 |
| C=O (ketone) | Stretching | ~1700-1720 |
| NO₂ | Asymmetric Stretching | ~1530 |
| NO₂ | Symmetric Stretching | ~1340 |
| C-Cl | Stretching | <800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns. The nominal molecular weight of this compound (C₈H₃ClN₂O₄) is approximately 226.5 g/mol . chembk.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.
The fragmentation pattern in electron ionization (EI) would likely involve initial cleavages characteristic of isatin-based structures. This includes the loss of carbon monoxide (CO) molecules from the dione (B5365651) moiety. Subsequent fragmentations could involve the loss of the nitro group (NO₂) and the chlorine atom. Analysis of derivatives like N-chloro-5-methylisatin has shown that fragmentation often initiates at the isatin core. researchgate.netscielo.br
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound has been reported, data from 6-chloroisatin (B1630522) and a 5-nitroisatin derivative iucr.orgunesp.br allow for a predicted structural arrangement.
Computational and Theoretical Chemistry Studies
Intermolecular Interactions and Crystal Engineering InvestigationsUnderstanding how molecules interact with each other is key to predicting their crystal structure and physical properties.
Hirshfeld Surface Analysis for Non-covalent InteractionsHirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It generates a surface around a molecule, colored to show different types of close contacts (e.g., hydrogen bonds, van der Waals forces). For various isatin (B1672199) derivatives, Hirshfeld analysis has been used to detail the contributions of different interactions, such as O···H and H···H contacts, to the overall crystal packing.unesp.briucr.orgnih.govnih.gov
While these computational methods have been applied to compounds like 5-nitroisatin (B147319) and derivatives of 6-chloroisatin (B1630522) nih.govnih.gov, specific data for 6-Chloro-5-nitroisatin remains absent from the available literature.
Hydrogen Bonding Network Analysis in Crystalline States
A thorough review of crystallographic databases and chemical literature indicates a lack of published studies on the single-crystal X-ray diffraction of this compound. Consequently, a detailed analysis of its hydrogen bonding network in the crystalline state is not available.
Research on related compounds, such as derivatives of 5-nitroisatin, demonstrates that the nitro and isatin core moieties are actively involved in forming intermolecular and intramolecular hydrogen bonds. For instance, studies on (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one reveal an intramolecular N—H⋯O hydrogen bond and a two-dimensional network linked by N—H⋯O and C—H⋯O interactions. However, without experimental crystal structure data for this compound, any description of its specific hydrogen bonding patterns, graph-set motifs, and packing arrangements remains speculative.
Structure-Based Computational Design and Interaction Studies
Structure-based design is a cornerstone of modern medicinal chemistry, relying on computational techniques to predict how a ligand will interact with a biological target. While the broader class of isatin derivatives is frequently explored in this context, specific computational design studies focusing on this compound are not documented.
Molecular docking simulations are routinely used to predict the binding affinity and orientation of small molecules within the active site of a protein. Numerous studies have performed molecular docking on isatin derivatives to explore their potential as inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and other enzymes. These studies often highlight the crucial role of the isatin core in forming hydrogen bonds with key amino acid residues.
Despite the extensive docking studies on analogous compounds, no specific molecular docking analyses for this compound against any particular biological target have been published. Therefore, its ligand-target interaction profile, binding energy calculations, and potential inhibitory activities remain undetermined.
The isatin scaffold is widely recognized for its utility in medicinal chemistry, serving as a privileged structure for the development of agents with diverse biological activities. In silico assessments, including the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and drug-likeness, are often performed on isatin derivatives to evaluate their potential as drug candidates.
However, a specific in silico assessment of the this compound molecular scaffold to evaluate its utility in chemical design has not been reported. Such an analysis would provide insights into its physicochemical properties, potential for chemical modification, and suitability as a core structure for developing new compounds, but this data is not currently available in the scientific literature.
6 Chloro 5 Nitroisatin As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The unique electronic and steric properties of 6-chloro-5-nitroisatin make it an adept starting material for the synthesis of diverse and complex heterocyclic frameworks. Its reactive C3-ketone and adjacent lactam functionality serve as handles for a multitude of chemical reactions, leading to novel molecular scaffolds.
Indole-based Scaffolds and Ring Transformation Chemistry
This compound has been demonstrated as a key intermediate in the synthesis of substituted indoles. A notable application involves its conversion to 6-chloro-5-nitroindole, which can be further functionalized. For instance, a synthetic sequence has been reported where 6-chloroisatin (B1630522) is first nitrated to yield this compound. This intermediate is then transformed into 6-chloro-5-nitroindole, which subsequently serves as a precursor for 6-chloro-5-nitrogramine and ultimately 5-amino-6-chloroindole-3-acetonitrile through hydrogenation. This multi-step synthesis highlights the role of this compound in building complex indole-based structures through a series of ring transformations and functional group manipulations.
The general synthetic pathway can be summarized as follows: 6-Chloroisatin → this compound → 6-Chloro-5-nitroindole → Further Derivatization
This transformation underscores the utility of the isatin (B1672199) core as a latent indole (B1671886) system, where the dicarbonyl functionality can be selectively reduced and modified to achieve the desired indole scaffold.
Quinoline (B57606) and Pyrrolo-indole Derivatization Strategies
While specific examples detailing the use of this compound in quinoline and pyrrolo-indole synthesis are not extensively documented, the known reactivity of related isatin derivatives provides a clear blueprint for such transformations. The Pfitzinger reaction, a classic method for quinoline synthesis, involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. It is plausible that this compound could be employed in a similar fashion to generate highly substituted quinoline-4-carboxylic acids.
The construction of pyrrolo-indole frameworks often involves [3+2] cycloaddition reactions with azomethine ylides generated in situ from an isatin and an amino acid. Research has shown that substituted isatins, including 6-chloroisatin and 5-nitroisatin (B147319), are effective substrates in these reactions, leading to complex spiro-pyrrolidinyl oxindoles. wiley.comresearchgate.net These reactions typically proceed with high regio- and diastereoselectivity. The combination of a chloro and a nitro group in this compound would be expected to influence the electronic nature of the C3-carbonyl group, potentially impacting the reaction's rate and selectivity in the formation of pyrrolo-indole systems.
Construction of Spiro-Fused Heterocycles
The synthesis of spiro-fused heterocycles, particularly spirooxindoles, is one of the most well-established applications of substituted isatins. The C3-spiro center is a key feature in many biologically active molecules. The reaction of isatins with various substrates through multicomponent reactions is a powerful strategy for generating molecular diversity.
Studies on 6-chloroisatin and 5-nitroisatin have shown their successful application in constructing a wide array of spiroheterocycles through [3+2] cycloaddition reactions. These reactions create stereochemically rich and complex molecules in a single step. wiley.comresearchgate.net For example, the one-pot reaction of a substituted isatin, an amino acid, and a suitable dipolarophile leads to the formation of di-spirooxindoles.
Below is a table summarizing representative reactions of related isatins in the synthesis of spiro-fused heterocycles, illustrating the potential pathways for this compound.
| Isatin Derivative | Reactants | Resulting Scaffold | Reference |
| 6-Chloroisatin | (2E,6E)-2,6-dibenzylidenecyclohexanone, (2S)-octahydro-1H-indole-2-carboxylic acid | Di-spirooxindole | researchgate.net |
| 5-Nitroisatin | Chalcone-based indole and pyrazole (B372694) scaffolds, Thioproline | Spirooxindole with indole and pyrazole moieties | wiley.com |
| 6-Chloroisatin | 4-(4-bromophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, Thioproline | Dispiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidine] |
Role in the Development of Privileged Structures for Chemical Biology Applications
A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The spirooxindole framework is widely recognized as a privileged structure due to its prevalence in natural products and its ability to interact with a variety of proteins and enzymes.
As a precursor to spirooxindoles and other complex heterocyclic systems, this compound plays a crucial role in the development of these privileged structures. The substituents on the isatin ring—in this case, the 6-chloro and 5-nitro groups—are critical for fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules. For instance, the lipophilicity introduced by the chlorine atom and the hydrogen-bonding potential of the nitro group can significantly influence how the final compound interacts with its biological target.
The synthesis of libraries of spirooxindoles from variously substituted isatins allows for the exploration of structure-activity relationships (SAR). researchgate.net By incorporating this compound into these synthetic workflows, medicinal chemists can generate novel compounds with potentially unique biological profiles for applications in chemical biology and drug development.
Applications in the Synthesis of Functional Materials (Chemical Applications)
Beyond its applications in medicinal chemistry, the isatin scaffold is also finding use in the field of materials science. Substituted isatins are being explored for the creation of functional materials such as polymers and dyes.
While direct applications of this compound in this area are still emerging, research on related compounds provides insight into its potential. For example, 5-nitroisatin has been used as a core reagent in the synthesis of fully-branched hyperbranched polymers. wiley.comxuslab.com These polymers have potential applications as enzyme mimics. Additionally, 5-chloroisatin (B99725) has been investigated as an additive to passivate defects in perovskite films for solar cell applications. The incorporation of isatin derivatives can also be used to produce dyes and pigments. google.com
The unique electronic properties conferred by the chloro and nitro substituents on this compound make it a candidate for similar applications. It could potentially be used as a monomer or cross-linking agent in polymer synthesis or as a component in the development of new functional dyes or electronic materials. The surface functionalization of polymers like chitosan (B1678972) with 5-nitroisatin has also been studied, suggesting that this compound could be used to modify the surfaces of biopolymers for various applications. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The synthesis of multisubstituted isatins often involves classical methods like the Sandmeyer process, which can suffer from harsh conditions and the formation of regioisomeric mixtures, necessitating complex purification steps. nih.govscielo.br Future research must prioritize the development of green, efficient, and regioselective synthetic routes to 6-chloro-5-nitroisatin.
Promising avenues for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to drastically reduce reaction times and improve yields for the synthesis of various isatin (B1672199) derivatives, including Schiff bases and spiro compounds. nih.govresearchgate.net Applying MAOS to the cyclization or subsequent modification steps for this compound could offer a more sustainable and rapid production method.
Catalytic Green Approaches: The use of environmentally benign catalysts is a cornerstone of modern synthetic chemistry. Research into catalysts like ionic liquids, benthamdirect.com gold-based catalysts for aldol (B89426) reactions, cjcatal.com and reusable solid acids could pave the way for cleaner synthetic pathways. For instance, developing a regioselective nitration method for 6-chloroisatin (B1630522) using a solid-supported acid catalyst could provide direct access to the target compound with minimal waste.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. Adapting multistep syntheses of substituted isatins into a continuous flow process could streamline the production of this compound, making it more accessible for further studies.
Enzymatic Catalysis: Biocatalysis offers high selectivity under mild conditions. Exploring enzymes, such as those used in Friedel-Crafts reactions of isatin, could lead to novel and highly specific methods for synthesizing or functionalizing the this compound scaffold. rsc.org
A comparative table of potential sustainable methods is presented below.
| Methodology | Potential Advantages for this compound Synthesis | Relevant Precedents with Isatins |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved process control. | Synthesis of isatin-based Schiff bases and spirooxindoles. nih.govresearchgate.net |
| Ionic Liquid Catalysis | Green solvent/catalyst system, potential for recyclability. | General synthesis of isatin derivatives. benthamdirect.com |
| Gold Catalysis | High efficiency in aldol-type reactions, operational simplicity in aqueous media. | Diastereoselective synthesis of 3-substituted-3-hydroxyisatins. cjcatal.com |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | General improvement for fine chemical synthesis. |
| Enzymatic Catalysis | High chemo- and regioselectivity, mild reaction conditions, environmentally friendly. | Friedel-Crafts reaction of isatin catalyzed by α-amylase. rsc.org |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
The presence of two strong electron-withdrawing groups at the C5 and C6 positions makes this compound an intriguing subject for mechanistic studies. A deep understanding of its reactivity, stability, and electronic properties is crucial for predicting its behavior in chemical reactions and biological systems.
Future research should focus on:
Density Functional Theory (DFT) Studies: Computational methods like DFT are powerful tools for investigating molecular structure, vibrational frequencies, and electronic properties. researchgate.netrsc.org DFT calculations on this compound can predict its optimized geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO-LUMO). This data is invaluable for understanding its reactivity in reactions such as cycloadditions and nucleophilic substitutions. Studies on 5-nitroisatin (B147319) and other derivatives have already demonstrated the utility of DFT in predicting reactivity and spectroscopic properties. nih.govmindat.org
Kinetic and Spectroscopic Analysis: Experimental investigation into the kinetics of reactions involving this compound will provide empirical data to support and refine computational models. Techniques like stopped-flow spectroscopy can be used to study the mechanism of reactions, such as its ring-opening with nucleophiles, allowing for the determination of rate constants and thermodynamic parameters.
Combined Mechanistic Investigations: The most powerful approach involves integrating computational and experimental data. For example, a proposed reaction mechanism from a DFT study can be validated through the experimental isolation and characterization of reaction intermediates. This combined strategy has been effectively used to elucidate the mechanisms of Friedel-Crafts rsc.orgacs.org and cycloaddition reactions mdpi.commdpi.com for other isatin derivatives. Such studies on this compound would clarify the interplay between the chloro and nitro groups in directing reaction outcomes.
Exploitation of this compound in Unexplored Chemical Transformations
The unique electronic nature of this compound makes it a valuable substrate for discovering novel chemical reactions and synthesizing complex molecular architectures that are otherwise difficult to access.
Key emerging research avenues include:
Multicomponent Reactions (MCRs): Isatins are excellent substrates for MCRs, which allow for the rapid construction of complex molecules in a single step. uc.ptuevora.pt The electron-deficient nature of the this compound aromatic ring and its reactive ketone group could be exploited in novel MCRs to generate diverse libraries of spirooxindoles and other heterocyclic systems.
[3+2] Cycloaddition Reactions: The reaction of isatin-derived azomethine ylides with various dipolarophiles is a well-established method for synthesizing spirooxindole-pyrrolidine frameworks. semanticscholar.orgproquest.comresearchgate.net The specific substitution pattern of this compound could influence the regio- and stereoselectivity of these cycloadditions, potentially leading to the formation of novel and single-isomer products. mdpi.commdpi.com
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric reactions to control the stereocenter at the C3 position of the isatin core is a major area of interest. beilstein-journals.org Using this compound as a prochiral substrate in reactions like asymmetric aldol, Friedel-Crafts, or Ugi reactions could provide enantiomerically pure, highly functionalized oxindoles.
Ring-Expansion and Rearrangement Reactions: Isatins can undergo ring-expansion reactions to form other important heterocyclic structures like quinolines and isatoic anhydrides. nih.govrsc.org Investigating how the electronic properties of this compound influence these transformations could lead to new synthetic routes for novel quinoline-based scaffolds.
The table below summarizes potential transformations and the expected influence of the 6-chloro-5-nitro substitution.
| Reaction Type | Potential Application for this compound | Expected Influence of Substituents |
| Multicomponent Reactions | Rapid synthesis of diverse heterocyclic libraries. | Enhanced reactivity of the C3-carbonyl; potential for unique regioselectivity. |
| [3+2] Cycloaddition | Stereoselective synthesis of novel spirooxindole-pyrrolidines. | Altered electronics of the intermediate azomethine ylide, influencing selectivity. mdpi.com |
| Asymmetric Catalysis | Access to enantiopure 3,3-disubstituted oxindoles. | Increased electrophilicity of C3-carbonyl may enhance reaction rates with chiral catalysts. |
| Ring-Expansion Reactions | Synthesis of novel quinoline (B57606) and other expanded ring systems. | The electron-withdrawing groups may facilitate or alter the course of rearrangement pathways. rsc.org |
Q & A
Q. How can collaborative frameworks improve mechanistic studies of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
